molecular formula C14H18N2O2S B3213810 Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- CAS No. 1127903-14-3

Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-

Cat. No.: B3213810
CAS No.: 1127903-14-3
M. Wt: 278.37 g/mol
InChI Key: OIOWYXSMZBQFBW-OCCSQVGLSA-N
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Description

Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- is a chiral sulfonamide derivative featuring a cyclohexyl backbone substituted with a cyano (-CN) group at the 2-position and a methylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h6-9,12,14,16H,2-5H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOWYXSMZBQFBW-OCCSQVGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Reaction with Amine: The benzenesulfonyl chloride is then reacted with (1S,2S)-2-cyanocyclohexylamine in the presence of a base such as triethylamine to form the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted benzenesulfonamide derivatives

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives are often utilized as building blocks in the synthesis of pharmaceutical compounds. This specific compound has shown promise in the following areas:

  • Antiviral Activity : Recent studies indicate that compounds containing nitrile groups can inhibit viral replication, making them candidates for antiviral drug development, particularly against viruses like SARS-CoV-2 .
  • Therapeutic Agents : The compound's ability to interact with specific molecular targets suggests potential use in developing treatments for various diseases, including cancer and infections.

Material Science

The compound can be applied in the development of novel materials due to its unique chemical properties:

  • Polymers and Liquid Crystals : Research indicates that benzenesulfonamides can be incorporated into polymer matrices to enhance their thermal and mechanical properties. The incorporation of nitrile and sulfonamide functionalities may also lead to materials with specific optical characteristics.

Biological Studies

In biochemical research, this compound serves as a useful probe or ligand:

  • Protein-Ligand Interactions : It can be employed in assays to study interactions between proteins and ligands, aiding in the understanding of enzyme activities and receptor functions.
  • Biochemical Assays : The compound can help elucidate mechanisms of action for various biological processes by acting as a competitive inhibitor or modulator of enzyme activity.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral drug development
Therapeutic agents for cancer
Material ScienceDevelopment of polymers with enhanced properties
Biological StudiesProtein-ligand interaction studies
Enzyme activity modulation

Case Study 1: Antiviral Properties

A study published in 2022 demonstrated that derivatives of benzenesulfonamide with nitrile groups effectively inhibit SARS-CoV-2 replication. The research highlighted the compound's mechanism of action involving binding to viral proteins, thereby preventing their function in the viral life cycle .

Case Study 2: Material Development

Research conducted by a team at a leading university explored the incorporation of benzenesulfonamide derivatives into polymer blends. The findings indicated that these compounds significantly improved the thermal stability and mechanical strength of the resulting materials, suggesting potential applications in high-performance coatings and composites.

Case Study 3: Enzyme Modulation

In a biochemical assay investigating enzyme kinetics, benzenesulfonamide was used as a competitive inhibitor for a specific enzyme involved in metabolic pathways. The results provided insights into the enzyme's active site interactions and potential pathways for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Cyano vs. For example, the amino derivative’s pKa (~11.69) suggests basicity , whereas the cyano group may reduce basicity and increase metabolic stability.
  • Stereochemical Influence: The (1S,2S) configuration in both the target compound and its amino analog is crucial for enantioselective catalysis, as seen in Ru/γ-Al2O3 catalysts achieving >85% ee in ketone hydrogenation .

Physical and Chemical Properties

  • Melting Point: The amino analog melts at 106–110°C, while the cyano variant’s melting point is unreported. The -CN group may lower the melting point due to reduced hydrogen bonding.
  • Stability: The amino compound requires storage at 2–8°C under nitrogen , whereas the cyano derivative’s stability is unknown but likely sensitive to hydrolysis under acidic/basic conditions.

Biological Activity

Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl- (CAS No. 1127903-14-3) is a compound of significant interest due to its potential biological activities, particularly as a carbonic anhydrase inhibitor. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo studies, and the implications for therapeutic applications.

  • Molecular Formula : C14H18N2O2S
  • Molecular Weight : 278.37 g/mol
  • Synonyms : N-((1S,2S)-2-cyanocyclohexyl)-4-methylbenzenesulfonamide

Benzenesulfonamides, including the compound , primarily act as inhibitors of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in various physiological processes such as pH regulation and ion transport. The inhibition of CAs has therapeutic implications in treating conditions like glaucoma, epilepsy, and certain types of cancer.

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of the structural components of benzenesulfonamides in determining their inhibitory potency against different CA isoforms. The presence of the cyanocyclohexyl group and the methyl substitution at the para position of the sulfonamide moiety significantly enhances binding affinity.

Table 1: Inhibition Potency of Selected Benzenesulfonamides

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-47.833.2195.9116.9
Acetazolamide451.8327.3338.9-

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective inhibition against human carbonic anhydrase isoforms I and II, with low nanomolar inhibition constants indicating high potency. The binding mode was elucidated through X-ray crystallography, revealing how the sulfonamide moiety interacts with the zinc ion in the active site.

In Vivo Studies

Preclinical studies have shown promising results regarding the compound's efficacy in reducing intraocular pressure in animal models, suggesting potential applications in treating glaucoma. Furthermore, cytotoxicity assays conducted on various cancer cell lines indicated that it possesses significant antiproliferative effects with minimal cytotoxicity to normal cells.

Case Study 1: Glaucoma Treatment

A study investigated the efficacy of benzenesulfonamide derivatives in lowering intraocular pressure in rabbit models. The results indicated a significant reduction in pressure comparable to standard treatments like dorzolamide.

Case Study 2: Cancer Cell Proliferation

In a recent study published in Elsevier, derivatives of benzenesulfonamides were tested against MCF-7 breast cancer cells. The results showed that compounds with modifications at the tail end exhibited enhanced antiproliferative effects compared to traditional sulfonamides .

Q & A

Q. What synthetic strategies are recommended for stereoselective synthesis of N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide?

The synthesis of this chiral benzenesulfonamide derivative typically involves multi-step reactions with careful stereochemical control. Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for coupling intermediates, using CuSO₄·5H₂O and sodium ascorbate in acetone/water (1:1) at room temperature .
  • Chiral Resolution : Use of enantiomerically pure starting materials, such as (1S,2S)-2-aminocyclohexane derivatives, to ensure stereochemical fidelity. Column chromatography (silica gel, hexane/EtOAc) is critical for purifying intermediates .

Q. How is the stereochemistry of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for small molecules. Validation tools in SHELXL check for geometric anomalies, ensuring the accuracy of bond lengths, angles, and torsional parameters . For non-crystalline samples, chiral HPLC or circular dichroism (CD) spectroscopy can corroborate enantiomeric purity .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC).
  • Solubility : Tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) to guide formulation for biological assays.
  • Spectroscopic Data : ¹H/¹³C NMR (chemical shifts for sulfonamide NH, cyano groups), IR (C≡N stretch ~2200 cm⁻¹), and HRMS for molecular ion confirmation .

Advanced Research Questions

Q. How can reaction byproducts be systematically analyzed and minimized during synthesis?

  • LC-MS/Purification : High-resolution LC-MS identifies byproducts (e.g., unreacted alkyne/azide intermediates). Adjusting stoichiometry (e.g., 1:1.2 molar ratio of alkyne to azide) and reaction time (e.g., 10–12 hours) optimizes yield .
  • Catalyst Optimization : Testing alternative catalysts (e.g., Ru-based systems) or ligands to suppress side reactions like oxidative dimerization .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., carbonic anhydrase, a common benzenesulfonamide target). Focus on interactions between the cyanocyclohexyl group and hydrophobic enzyme pockets.
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory potency .

Q. How does the cyanocyclohexyl moiety influence metabolic stability in vitro?

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t½). The cyano group may resist oxidative metabolism compared to amine or hydroxyl analogs.
  • CYP450 Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Methodological Notes

  • Structural Validation : Cross-validate crystallographic data with the Cambridge Structural Database (CSD) to ensure consistency in bond distances/angles .
  • Stereochemical Pitfalls : Avoid racemization during sulfonamide coupling by using mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-
Reactant of Route 2
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Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-

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